C22 Ceramide

概要

説明

C22 Ceramide: is a type of N-acylsphingosine where the ceramide N-acyl group is specified as docosanoyl. It is a complex lipid molecule that plays a significant role in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of C22 Ceramide typically involves the acylation of sphingosine with docosanoic acid. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic synthesis or biotechnological methods. These methods are designed to be more efficient and scalable, allowing for the production of large quantities of the compound .

化学反応の分析

Reaction Steps

-

Condensation :

-

Reduction :

-

Acylation :

-

Desaturation :

CerS2-Catalyzed Acylation Mechanism

Structural studies reveal CerS6 (a homolog of CerS2) employs a ping-pong reaction mechanism involving:

-

Step 1 : Acyl-CoA binds to CerS2, forming a covalent acyl–enzyme intermediate via a histidine residue (e.g., His211 in CerS6) .

-

Step 2 : Sphinganine attacks the intermediate, yielding C22-dihydroceramide .

Key Features :

-

CerS2’s substrate-binding pocket accommodates C22-CoA due to hydrophobic residues (e.g., Trp318) .

-

Mutations in the Lag1p motif disrupt acyl chain specificity .

Salvage Pathway

C22 ceramide is regenerated via sphingosine reacylation:

-

Degradation : Ceramidases hydrolyze existing ceramides to sphingosine .

-

Reacylation : CerS2 acylates sphingosine with C22-CoA, bypassing de novo synthesis .

Regulation :

Sphingomyelinase Pathway

This compound is released during sphingomyelin (SM) hydrolysis:

-

Enzyme : Neutral sphingomyelinase (nSMase)

-

Triggers : Ionizing radiation, TNF-α, or chemotherapy agents .

Inhibition and Pharmacological Targets

| Inhibitor | Target | Effect on this compound | Reference |

|---|---|---|---|

| Fumonisin B1 | CerS2 | Blocks acylation step | |

| Myriocin | SPT | Reduces de novo synthesis | |

| GW4869 | nSMase | Inhibits SM hydrolysis |

Research Findings

-

CerS2 Knockout Mice :

-

Metabolic Role :

Structural and Functional Insights

-

Membrane Dynamics : this compound stabilizes lipid rafts, facilitating apoptotic signaling .

-

Mitochondrial Channels : Forms protein-permeable channels in the outer mitochondrial membrane, aiding cytochrome c release .

This synthesis of mechanistic and structural data underscores the centrality of this compound in metabolic and signaling pathways, highlighting CerS2 as a therapeutic target for obesity-related diseases .

科学的研究の応用

Biological Functions of C22 Ceramide

Ceramides are bioactive lipids that play crucial roles in cell signaling, apoptosis, differentiation, and inflammation. This compound specifically is implicated in various physiological and pathological processes:

- Cell Signaling : this compound influences signaling pathways related to cell growth and apoptosis.

- Metabolic Regulation : It is involved in lipid metabolism and has been linked to insulin sensitivity and glucose homeostasis.

- Skin Barrier Function : this compound contributes to skin hydration and barrier integrity, making it a key ingredient in dermatological formulations.

Cardiovascular Health

Recent studies have highlighted the role of very-long-chain ceramides, including this compound, in cardiovascular health. Elevated levels of specific ceramides are associated with increased risks of cardiovascular diseases (CVD) such as coronary heart disease (CHD) and heart failure (HF).

- A genome-wide association study indicated that higher plasma concentrations of this compound correlate with a reduced risk of CHD and all-cause mortality. Specifically, for each 3-unit increase in plasma C22 levels, the relative risk for CHD was significantly lower (0.79) .

Diabetes and Metabolic Disorders

This compound has been studied for its implications in metabolic disorders, particularly type 2 diabetes (T2D).

- A study identified that specific ceramides, including this compound, are associated with T2D risk factors. The findings suggested that the presence of certain ceramides could serve as biomarkers for T2D susceptibility .

Cancer Research

Emerging research indicates that this compound may influence cancer cell proliferation and apoptosis.

- In a study involving B16 melanoma cells, a long-chain this compound isolated from marine microalgae was shown to reduce melanin levels through autophagy mechanisms, suggesting potential applications in skin cancer treatment .

Neuroprotection

This compound's role in neurobiology is also being explored.

- Research indicates that this compound regulates longevity through pathways involving SKN-1 activation, which is crucial for stress response in neuronal cells . This suggests potential therapeutic avenues for neurodegenerative diseases.

Data Table: Summary of Research Findings on this compound

Case Study 1: Cardiovascular Risk Assessment

In a cohort study involving over 2,000 participants from the Framingham Heart Study, researchers found significant associations between plasma levels of this compound and cardiovascular outcomes. Genetic analysis identified SNPs linked to C22 concentrations, suggesting heritability factors influencing cardiovascular health .

Case Study 2: Cancer Cell Dynamics

A laboratory experiment demonstrated that treatment with marine-derived this compound led to decreased melanin production in melanoma cells. The mechanism involved enhanced autophagic processes that could be leveraged for therapeutic strategies against skin cancers .

Case Study 3: Metabolic Syndrome

In a clinical trial assessing metabolic markers among diabetic patients, researchers observed that elevated levels of this compound were predictive of insulin resistance and other metabolic dysfunctions. This highlights its potential as a biomarker for early intervention strategies in diabetes management .

作用機序

The mechanism of action of C22 Ceramide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors involved in cellular signaling. This modulation can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis .

類似化合物との比較

Similar Compounds

Similar compounds to C22 Ceramide include:

This compound-1-phosphate: A phosphorylated derivative of this compound with distinct biological activities.

This compound-1-phosphocholine: A sphingomyelin derivative with unique properties.

Uniqueness

This compound is unique due to its specific acyl group (docosanoyl) and its role in cellular signaling pathways. Its ability to modulate various biological processes makes it a valuable compound in scientific research and potential therapeutic applications .

生物活性

C22 ceramide, a specific member of the ceramide family, plays a crucial role in various biological processes, including cell signaling, apoptosis, and metabolism. This article provides an in-depth examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Ceramides

Ceramides are bioactive sphingolipids formed by the condensation of sphingosine and fatty acids. They serve as structural components of cell membranes and are involved in signaling pathways that regulate cellular functions. The diversity in ceramide species arises from variations in the acyl chain length, with this compound being one of the longer-chain variants.

Biological Functions of this compound

Cell Growth and Apoptosis

this compound is implicated in regulating cell growth and apoptosis. Studies have shown that elevated levels of ceramides can induce apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment. For instance, research indicates that this compound promotes apoptosis through mitochondrial pathways and the activation of caspases .

Insulin Resistance and Metabolic Disorders

this compound has been linked to insulin resistance and metabolic disorders. Elevated levels of ceramides, including C22, have been associated with increased risk factors for cardiovascular diseases (CVD) and type 2 diabetes (T2D). A study found that specific ceramide species, including C22:0, were correlated with higher T2D risk and insulin resistance .

Case Studies

-

Cardiovascular Disease Risk

A genome-wide association study (GWAS) highlighted that higher plasma concentrations of this compound correlate with increased cardiovascular risk. Specifically, while some ceramides were associated with lower risks, C22:0 was notably linked to higher risks when analyzed alongside other factors . -

Cognitive Impairment

In a study examining mild cognitive impairment (MCI), higher levels of this compound were associated with reduced brain volumes in certain regions. This suggests a potential role for this compound in neurodegenerative processes .

Data Tables

The biological activity of this compound can be attributed to its involvement in several key metabolic pathways:

- Sphingolipid Metabolism : Ceramides are produced through de novo synthesis or salvage pathways involving specific enzymes like ceramide synthases (CerS). CerS can produce various ceramide species depending on substrate availability .

- Cell Signaling : Ceramides act as second messengers in signaling pathways that regulate cell survival and proliferation. They influence various signaling cascades, including those involving protein kinases and phosphatases .

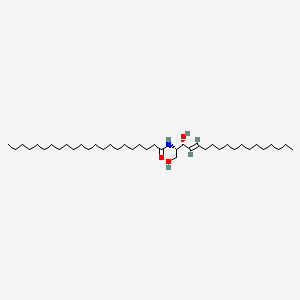

特性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27888-44-4 | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。